1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide
Overview
Description
1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide is a chemical compound with the molecular formula C9H15N3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the development of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in neurological pathways. The compound’s structure allows it to bind to active sites, altering enzyme activity and influencing biochemical processes. The exact pathways and molecular targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
- 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid
- 1-tert-Butyl-5-oxopyrrolidine-3-carboxamide
- 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate
Uniqueness: 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for designing compounds with specific binding properties and biological activities.
Properties
IUPAC Name |
1-tert-butyl-5-oxopyrrolidine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-9(2,3)12-5-6(4-7(12)13)8(14)11-10/h6H,4-5,10H2,1-3H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOARWVVNIVQVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156442 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-(1,1-dimethylethyl)-5-oxo-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437312-18-9 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-(1,1-dimethylethyl)-5-oxo-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-(1,1-dimethylethyl)-5-oxo-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.